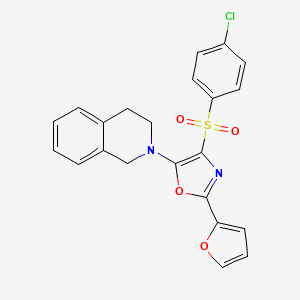
4-((4-chlorophenyl)sulfonyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-chlorophenyl)sulfonyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)oxazole is a useful research compound. Its molecular formula is C22H17ClN2O4S and its molecular weight is 440.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((4-chlorophenyl)sulfonyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)oxazole (CAS Number: 862794-94-3) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₅ClN₂O₃S
- Molecular Weight : 440.9 g/mol
This compound features a complex arrangement that includes a furan ring, a sulfonamide group, and a dihydroisoquinoline moiety, which are known to contribute to various pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 4-chlorophenylsulfonyl moiety exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid with this sulfonyl group showed activity against Gram-positive bacteria and Candida albicans . The specific compound under discussion has not been directly tested for antimicrobial properties but shares structural similarities with other active compounds.
Neuroprotective Effects
The neuroprotective potential of related dihydroisoquinoline compounds has been explored extensively. For example, certain derivatives have shown protective effects against corticosterone-induced neuronal damage in PC12 cells, a model for studying neurotoxicity . These compounds demonstrated low cytotoxicity and significant neuroprotective effects, suggesting that the compound may exhibit similar properties.
Acetylcholinesterase Inhibition
Research indicates that compounds with structural similarities to This compound may act as acetylcholinesterase inhibitors. This activity is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's . The inhibition of acetylcholinesterase can enhance cholinergic transmission and improve cognitive functions.
Cytotoxicity Studies
Cytotoxicity assessments have shown that many synthesized derivatives of related structures possess low toxicity profiles against human cell lines such as HEK293 and L02. For instance, certain compounds exhibited inhibitory rates lower than 20% at concentrations of 100 μM . This suggests a favorable safety profile for potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanism
A study focused on the neuroprotective mechanisms of dihydroisoquinoline compounds revealed that they significantly reduced immobility time in the forced swim test (FST), indicating potential antidepressant effects. These findings suggest that the compound may also influence mood regulation through similar pathways .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S/c23-17-7-9-18(10-8-17)30(26,27)21-22(29-20(24-21)19-6-3-13-28-19)25-12-11-15-4-1-2-5-16(15)14-25/h1-10,13H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPPOZGTZIHRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














